Sodium (4-fluorophenyl)methanesulfinate
Description
Contextualization of Sodium Sulfinate Salts as Versatile Building Blocks in Organic Synthesis
Sodium sulfinate salts (RSO₂Na) have gained considerable attention as exceptionally versatile and powerful building blocks in contemporary organic synthesis. rsc.orgsemanticscholar.orgnih.govresearchgate.netscispace.com Their popularity stems from several advantageous properties compared to traditional sulfonylating agents like sulfonyl chlorides. Sodium sulfinates are generally bench-stable, easy-to-handle, moisture-insensitive, and odorless crystalline solids. nih.gov While only a limited number are commercially available, they can be readily prepared from inexpensive starting materials. nih.gov
The true synthetic power of sodium sulfinates lies in their multifaceted reactivity. Depending on the reaction conditions, they can function as sulfonylating, sulfenylating, or sulfinylating reagents. rsc.orgsemanticscholar.org This adaptability allows them to participate in a wide array of chemical transformations, primarily for the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.govscispace.com Consequently, they serve as key precursors for the synthesis of numerous valuable organosulfur compounds. rsc.org
Recent advancements have expanded their utility into radical-mediated reactions, site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis. semanticscholar.orgscispace.com Their role as coupling partners in palladium-catalyzed cross-coupling reactions has also been a significant area of development, offering new pathways for constructing complex molecules. researchgate.netnih.govtcichemicals.com
Table 1: Key Compound Classes Synthesized from Sodium Sulfinates This interactive table summarizes the primary applications of sodium sulfinate salts in organic synthesis.
| Target Compound Class | Bond Formed | General Structure | Significance |
|---|---|---|---|
| Sulfones | C–S | R–SO₂–R¹ | Prevalent in pharmaceuticals and materials science. nih.gov |
| Sulfonamides | N–S | R–SO₂–NR¹R² | A critical functional group in many antibiotic and diuretic drugs. nih.gov |
| Thiosulfonates | S–S | R–SO₂–S–R¹ | Important intermediates in organic synthesis and possess biological activity. nih.gov |
| Sulfides | C–S | R–S–R¹ | Foundational structures in organic chemistry and natural products. nih.gov |
Significance of Fluorinated Organosulfur Compounds in Chemical Research
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. mdpi.comnih.govyoutube.com When applied to organosulfur compounds, fluorination imparts a unique set of properties that can dramatically enhance molecular performance. The high electronegativity, small size, and metabolic stability of the C-F bond can profoundly alter a molecule's physical, chemical, and biological characteristics. mdpi.comnih.gov
In the context of drug discovery, introducing fluorine can improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. youtube.com It can also enhance binding affinity to biological targets and modulate lipophilicity, which affects a drug's ability to cross cell membranes. mdpi.comyoutube.com For example, the presence of a fluorine atom can lead to more potent and effective pharmaceuticals. youtube.com
In materials science, fluorinated sulfones are being investigated as advanced electrolytes for high-voltage lithium-ion batteries. anl.govgreencarcongress.com The fluorine atoms enhance the oxidative stability of the electrolyte, a critical factor for enabling next-generation energy storage devices. greencarcongress.com Similarly, in agrochemicals, fluorination can increase the potency and stability of herbicides and insecticides. youtube.com
Table 2: Impact of Fluorination on Organosulfur Compounds This interactive table outlines the key effects of incorporating fluorine into organosulfur molecules.
| Property Modified | Consequence of Fluorination | Application Area |
|---|---|---|
| Metabolic Stability | Increased resistance to enzymatic degradation. youtube.com | Pharmaceuticals |
| Binding Affinity | Altered electronic interactions, potentially increasing potency. mdpi.com | Pharmaceuticals, Agrochemicals |
| Lipophilicity | Enhanced ability to cross biological membranes. mdpi.comyoutube.com | Pharmaceuticals, Agrochemicals |
| Oxidative Stability | Increased resistance to oxidation. anl.govgreencarcongress.com | Materials Science (e.g., electrolytes) |
| Acidity/Basicity | Modified pKa values of nearby functional groups. | Chemical Synthesis |
Overview of Research Trajectories for Sodium (4-Fluorophenyl)methanesulfinate within Sulfinate Chemistry
This compound emerges as a specialized reagent at the intersection of sulfinate chemistry and fluorine chemistry. While broad reviews often focus on simpler aryl sulfinates, the research trajectory for this specific compound is driven by its utility in introducing the structurally significant (4-fluorophenyl)methylsulfonyl moiety into target molecules.
The primary research applications for this compound are centered on its role as a precursor in advanced organic reactions. Key research directions include:
Palladium-Catalyzed Desulfinative Cross-Coupling: A major focus is the use of aryl sulfinates as nucleophilic partners in cross-coupling reactions. nih.govtcichemicals.com this compound is an ideal candidate for these reactions, allowing for the formation of a C-C bond between the (4-fluorophenyl)methyl group and various aryl or heteroaryl halides. This provides a modern, efficient route to complex biaryl structures containing a fluorinated sulfonyl group.
Synthesis of Fluorinated Sulfones: The compound serves as a direct and reliable source of the (4-fluorophenyl)methylsulfonyl radical or nucleophile for the synthesis of specialized sulfones. These target molecules are of high interest in medicinal chemistry, where the sulfone group acts as a stable structural anchor and the fluorinated phenyl ring provides modulated pharmacokinetic properties.
Radical-Mediated Transformations: The generation of sulfonyl radicals from sodium sulfinates is a well-established strategy. Research involving this compound explores its participation in radical-triggered cyclizations and multicomponent reactions to build complex, fluorinated heterocyclic systems that are otherwise difficult to access. semanticscholar.org
The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the sulfinate group, potentially altering reaction kinetics and outcomes compared to non-fluorinated analogs. This makes it a valuable tool for fine-tuning reaction mechanisms and exploring structure-activity relationships in catalyst development.
Table 3: Potential Research Applications of this compound This interactive table highlights the key areas of investigation for this specific chemical compound.
| Research Area | Reaction Type | Goal |
|---|---|---|
| Medicinal Chemistry | Synthesis of Novel Sulfones | Introduce the (4-fluorophenyl)methylsulfonyl group into biologically active scaffolds. |
| Catalysis | Desulfinative Cross-Coupling | Form C-C bonds to create complex fluorinated biaryl systems. nih.gov |
| Agrochemicals | Synthesis of Fluorinated Compounds | Develop new pesticides or herbicides with enhanced stability and potency. youtube.com |
| Materials Science | Precursor Synthesis | Create building blocks for fluorinated polymers or electrolytes. anl.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6FNaO2S |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;(4-fluorophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChI Key |
ORTQTTMZVYWLEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 4 Fluorophenyl Methanesulfinate
Transformations Involving Carbon-Sulfur (C-S) Bond Formationrsc.org
The reactivity of sodium (4-fluorophenyl)methanesulfinate is dominated by its role as a nucleophile or as a precursor to the (4-fluorophenyl)methylsulfonyl radical. These pathways enable the formation of C-S bonds, leading to the synthesis of important classes of compounds such as sulfones, sulfides, and sulfoxides. rsc.org The specific transformation is highly dependent on the chosen reagents and reaction conditions, highlighting the compound's synthetic flexibility. rsc.org
Sulfonylation reactions involve the introduction of the (4-fluorophenyl)methylsulfonyl group (ArSO2-) onto a carbon atom. This compound is an excellent reagent for this purpose, participating in reactions with various electrophiles or radical partners to form sulfones. rsc.orgresearchgate.net These reactions are a cornerstone of organosulfur chemistry due to the prevalence of the sulfone motif in pharmaceuticals and materials science. rsc.org
The sulfinate anion of this compound is a soft nucleophile that readily reacts with alkyl halides or other alkylating agents to form sulfones via an S-alkylation pathway. This nucleophilic substitution reaction is a direct and efficient method for creating alkyl-aryl sulfones. researchgate.netreddit.com The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being effective for reactions involving poorly soluble sulfinate salts. reddit.com
Arylation of sulfinate salts to form diaryl sulfones can be achieved through cross-coupling reactions. For instance, palladium-catalyzed coupling of sodium arylsulfinates with aryl halides or triflates provides a reliable route to unsymmetrical diaryl sulfones. organic-chemistry.org Similarly, copper-catalyzed cross-coupling with organoboronic acids represents another effective method for aryl-S bond formation. researchgate.net
Table 1: Examples of Alkylation and Arylation Reactions with Sulfinate Salts
| Reaction Type | Electrophile/Coupling Partner | Catalyst/Conditions | Product Type | Ref. |
| Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Polar Aprotic Solvent (e.g., DMF, DMSO) | Alkyl Aryl Sulfone | reddit.com |
| Alkylation | Alkyl Tosylates (e.g., R-OTs) | TBAI (catalyst), DMF | Alkyl Aryl Sulfone | reddit.com |
| Arylation | Aryl Halides/Triflates | Pd Catalyst, nBu4NCl | Diaryl Sulfone | organic-chemistry.org |
| Arylation | Arylboronic Acids | Cu(II) Acetate, 1,10-Phenanthroline | Diaryl Sulfone | researchgate.net |
Recent advancements have enabled the direct sulfonylation of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates. rsc.org Site-selective C-H functionalization can be used to generate aryl sulfinate precursors in situ, which can then be transformed into a variety of sulfonyl-containing compounds. nih.govnih.govresearchgate.net One strategy involves the conversion of a site-selectively formed aryl thianthrenium salt, which, under palladium catalysis with a sulfur dioxide surrogate, yields a masked sulfinate. nih.govresearchgate.net This intermediate can then be used for subsequent sulfonylation reactions. This approach provides a powerful method for the late-stage functionalization of complex molecules, where the regioselectivity of C-H activation directs the position of the incoming sulfonyl group. nih.govresearchgate.net
This compound is instrumental in the synthesis of several important subclasses of sulfones that are valuable synthetic intermediates. rsc.org
Vinyl Sulfones : These compounds are synthesized through various methods, including the direct sulfonylation of olefins and alkynes. rsc.org For example, the reaction of alkenes with sodium arylsulfinates in the presence of an oxidizing system like potassium iodide and sodium periodate (B1199274) yields vinyl sulfones. organic-chemistry.org Electrochemical methods have also been developed, where the reaction of styrenes with sodium arylsulfinates, mediated by a catalytic amount of KI, produces vinyl sulfones in good yields. organic-chemistry.org These reactions often proceed through a radical pathway involving a sulfonyl radical intermediate. organic-chemistry.org
Allyl Sulfones : Allylic sulfones are commonly prepared by the reaction of this compound with allylic electrophiles. organic-chemistry.org For instance, the palladium-catalyzed reaction with allylic alcohols or their derivatives provides a direct route to allyl sulfones. researchgate.netorganic-chemistry.org Metal-free methods have also been reported, such as the condensation of sodium arylsulfinates with β,β-disubstituted nitroalkenes, which proceeds via the addition of a sulfonyl radical to a rearranged allylic nitro compound. organic-chemistry.org
β-Keto Sulfones : These structures are valuable in organic synthesis and can be prepared using this compound. researchgate.netlppcollegerisod.ac.in A common method involves the reaction of α-haloketones with sodium arylsulfinates. researchgate.net One-pot procedures starting from styrenes have been developed, where the styrene (B11656) is first converted to a phenacyl bromide intermediate, which then reacts with the sulfinate salt to yield the β-keto sulfone. lppcollegerisod.ac.in Metal-free, acid-mediated hydrosulfonylation of α,β-unsaturated ketones with sodium sulfinates also provides an efficient route to γ-keto sulfones, a related structural class. nih.gov
Table 2: Synthesis of Specific Sulfone Subclasses
| Sulfone Type | Starting Materials | Key Reagents/Conditions | Mechanism Highlight | Ref. |
| Vinyl Sulfone | Alkenes, Sodium Arylsulfinate | KI, NaIO4, Acetic Acid | Oxidative Coupling | organic-chemistry.org |
| Vinyl Sulfone | Styrenes, Sodium Arylsulfinate | Electrocatalysis, KI (mediator) | Sulfonyl Radical Addition | organic-chemistry.org |
| Allyl Sulfone | Allylic Alcohols, Sodium Arylsulfinate | Pd(OAc)2, PPh3, Et3B | Dehydrative Sulfination | organic-chemistry.org |
| Allyl Sulfone | Nitroalkenes, Sodium Arylsulfinate | Lewis Base (e.g., DBU) | Sulfonyl Radical Addition | organic-chemistry.org |
| β-Keto Sulfone | α-Haloketones, Sodium Arylsulfinate | Polyethylene Glycol (PEG-400) | Nucleophilic Substitution | researchgate.net |
| β-Keto Sulfone | Styrenes, NBS, Sodium Arylsulfinate | Sonication, Water | In situ Halohydrin Formation | lppcollegerisod.ac.in |
Under certain reductive conditions, this compound can act as a sulfenylating agent, leading to the formation of sulfides (thioethers). rsc.org This transformation involves a change in the oxidation state of the sulfur atom. For example, the copper-catalyzed regioselective C3 sulfenylation of indoles with sodium arylsulfinates produces the corresponding thioether products in high yields. rsc.org Another approach involves the reaction of sodium sulfinates with iodine and a base, which can generate sulfenyl iodide intermediates that promote the sulfenylation of substrates like 2-naphthols. rsc.org
Sulfinylation reactions involve the transfer of the (4-fluorophenyl)methylsulfinyl group (ArSO-), leading to the formation of sulfoxides. This reactivity pathway is distinct from sulfonylation. A notable example is the decatungstate-catalyzed C(sp3)–H sulfinylation. princeton.edu In this process, a hydrogen atom is abstracted from an unactivated C-H bond by a photoexcited decatungstate catalyst, generating an alkyl radical. This radical is then trapped by sulfur dioxide, forming a sulfonyl radical, which is subsequently reduced to a sulfinate anion. This in situ generated sulfinate can then be functionalized, demonstrating a powerful method for converting C-H bonds directly into sulfinyl groups and their derivatives. princeton.edu Additionally, palladium-catalyzed methods for the synthesis of diaryl sulfoxides from aryl sulfenate anions (derived from sulfinates) and aryl bromides have been developed. researchgate.net
Sulfonylation Reactions
Sulfur-Sulfur (S-S) and Nitrogen-Sulfur (N-S) Bond Forming Reactions
This compound serves as a versatile precursor for the formation of crucial sulfur-sulfur (S-S) and nitrogen-sulfur (N-S) bonds, which are integral to the structure of many organosulfur compounds. rsc.org
Synthesis of Thiosulfonates
Thiosulfonates can be synthesized through the coupling of sodium sulfinates with thiols under aerobic conditions. rsc.org For instance, the reaction of this compound with a thiol in the presence of a copper catalyst can yield the corresponding S-(4-fluorophenyl) 4-fluorobenzenethiosulfonate. rsc.org
Another approach involves the reaction of sodium sulfinates with disulfides. rsc.org Hydroiodic acid (HI) has been shown to mediate the synthesis of symmetrical thiosulfonates from sodium sulfinates in water. rsc.org This method provides an efficient and environmentally friendly route to these compounds. For example, S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate has been synthesized in 92% yield from the corresponding sodium sulfinate using this method. rsc.org
Detailed research has explored various catalytic systems to promote the formation of thiosulfonates. Iron(III) chloride has been used as a catalyst for the coupling of thiols with sodium sulfinates, providing a range of symmetrical and unsymmetrical thiosulfonates in high yields. rsc.org
Table 1: Synthesis of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Yield | Reference |
| This compound | 4-Fluorothiophenol | CuI/Phen·H₂O | Not Specified | Good | rsc.org |
| This compound | Bis(4-fluorophenyl) disulfide | Hydroiodic Acid | Water | 92% | rsc.org |
| This compound | 4-Fluorothiophenol | FeCl₃ | Not Specified | High | rsc.org |
Construction of Sulfonamides
The synthesis of sulfonamides from this compound can be achieved through direct N-sulfonylation of amines. rsc.org Molecular iodine has been effectively used to mediate the coupling of various primary and secondary amines with sodium sulfinates at room temperature, leading to the formation of a wide array of sulfonamides in good to excellent yields. rsc.org This method is applicable to aromatic, aliphatic, acyclic, and cyclic amines.
Copper-catalyzed reactions also provide a viable route for the construction of sulfonamides from sodium sulfinates and amines. rsc.org
Table 2: Methods for Sulfonamide Synthesis from Sodium Sulfinates
| Amine Type | Reagent/Catalyst | Conditions | Yield | Reference |
| Primary and Secondary Amines | Molecular Iodine | Room Temperature | Good to Excellent | rsc.org |
| Various Amines | Copper Catalyst | Not Specified | Good | rsc.org |
Radical Mediated Transformations
This compound is a valuable precursor for generating sulfonyl radicals, which are key intermediates in a variety of radical-mediated transformations. rsc.org These reactions include cyclizations, multicomponent reactions, and cross-coupling reactions.
Sulfonyl Radical-Triggered Cyclizations and Multicomponent Reactions
The generation of sulfonyl radicals from sodium sulfinates has enabled the development of significant ring-closing sulfonylation and multicomponent reactions. rsc.org These radical cascade cyclizations of carbon-carbon unsaturated bonds are a powerful tool for constructing sulfonylated heterocycles. nih.gov For example, visible-light-induced radical cascade cyclization of alkynes with sodium sulfinates has been developed for the synthesis of sulfonated benzothiophenes and thioflavones under metal- and photocatalyst-free conditions. nih.gov
Electrochemical methods have also been employed to generate sulfonyl radicals from sodium sulfinates for cyclization reactions. researchgate.net This approach has been used in the synthesis of trifluoromethylated and sulfonylated oxazolines through a radical cascade cyclization of N-allylamides. researchgate.net
Generation and Reactivity of α-Aminoalkyl Radicals from Sulfinates
Sodium α-aminoalkanesulfinates, which can be synthesized from the corresponding amines, serve as precursors to α-aminoalkyl radicals. nih.gov Treatment of these sulfinates with an oxidizing agent like (diacetoxyiodo)benzene (B116549) generates α-aminoalkyl radicals under mild conditions. nih.gov These radicals can then participate in various addition reactions, including 1,2-addition to imines and 1,4-addition to electron-deficient olefins. nih.gov
Photocatalysis provides another avenue for the generation of α-aminoalkyl radicals. These radicals can act as effective halogen-atom transfer agents, activating alkyl and aryl halides for subsequent carbon-carbon bond-forming reactions.
Photo-Induced Radical Cross-Coupling Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical cross-coupling reactions involving sulfonyl radicals derived from sodium sulfinates. researchgate.net These reactions allow for the formation of C-S bonds under mild conditions. For instance, the radical cross-coupling of NPIB esters with sodium sulfinate salts has been demonstrated for the synthesis of sulfones. nih.gov
Furthermore, photoredox-catalyzed radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts provides a direct route to various sulfone compounds. researchgate.net This method is notable for its redox neutrality and broad substrate scope.
Radical Fluoroalkylation Involving Fluorinated Sulfinates
Fluorinated sulfinates are versatile precursors for the generation of fluoroalkyl radicals, which are valuable intermediates in organic synthesis. The process typically begins with the formation of a sulfonyl radical from the sulfinate salt. nih.govresearchgate.net This sulfonyl radical can then undergo extrusion of sulfur dioxide (SO₂) to yield the corresponding alkyl radical. nih.govresearchgate.net However, the evolution to less-stable alkyl radicals can be challenging. nih.gov
A strategy to overcome this involves the use of gem-difluorinated sulfinates, which act as an "upgrading-mask" to facilitate the decomposition into their corresponding alkyl radicals. nih.govresearchgate.netdocumentsdelivered.com The reactivity of fluoroalkyl sulfinates in these radical processes has been observed to follow the order of NaSO₂CF₂Ph > NaSO₂CF₂H > NaSO₂CFH₂. sioc.ac.cn
Visible-light photoredox catalysis is a common method to initiate these radical reactions. nih.gov For instance, the radical fluoroalkylation of isocyanides has been achieved using fluorinated sulfones under mild, visible-light conditions. nih.gov In some systems, a photoactive electron donor-acceptor (EDA) complex can form between the sulfinate (the donor) and a transient species like an iminium ion (the acceptor). researchgate.net Irradiation with light triggers a single-electron transfer (SET) process, generating the sulfonyl radical, which subsequently releases SO₂ to form the gem-difluoro radical. researchgate.net This radical can then participate in C-C bond formation. researchgate.net The sulfinatodehalogenation reaction is a key method for preparing the necessary fluoroalkyl sulfinate salts from per- and polyfluoroalkyl halides using reagents like sodium dithionite (B78146) (Na₂S₂O₄). nih.gov
Table 1: Overview of Radical Generation from Fluorinated Sulfinates
| Precursor Type | Activation Method | Intermediate Radical | Key Feature |
|---|---|---|---|
| Fluorinated Sulfinates | Photoredox Catalysis nih.gov | Sulfonyl Radical → Fluoroalkyl Radical | Mild conditions, visible light activation. |
| gem-Difluorinated Sulfinates | EDA Complex Formation / Light Irradiation researchgate.net | Sulfonyl Radical → gem-Difluoro Radical | CF₂ group facilitates SO₂ extrusion. researchgate.net |
Electrocatalytic and Photoredox Transformations
Sulfinate salts are highly adaptable reagents in modern organic synthesis, particularly in transformations driven by electrochemistry and photoredox catalysis. rsc.orgrsc.org These methods offer sustainable and powerful alternatives to traditional chemical oxidation or transition-metal catalysis. rsc.orgresearchgate.net
Organic electrosynthesis provides an environmentally friendly pathway for the transformation of sulfinate salts under oxidant-free conditions. rsc.orgresearchgate.net In these reactions, the sulfinate salt undergoes direct oxidation at the anode. This process involves a single-electron transfer from the sulfinate anion to the anode, generating a sulfonyl radical (RSO₂•). researchgate.net
This electrochemically generated sulfonyl radical is a key reactive intermediate that can engage in a variety of subsequent reactions, including the formation of C-S, C-N, and S-N bonds. rsc.orgresearchgate.net For example, this method has been successfully applied to the C-H sulfonylation of N-arylamides and other amines, yielding a range of sulfonylated products in good to excellent yields without the need for external catalysts or oxidants. researchgate.net Similarly, sulfonamides can be synthesized through the electrochemical oxidative amination of sodium sulfinates, a process that can be mediated by a redox catalyst like NH₄I. semanticscholar.orgnih.gov This approach avoids the use of corrosive reagents like molecular iodine and is scalable, highlighting its practical utility. semanticscholar.orgnih.gov
The combination of photoredox catalysis with transition-metal catalysis, particularly nickel, has enabled facile C-S bond formation under remarkably mild conditions. nih.govrsc.orgnih.gov This dual catalytic system allows for the cross-coupling of sulfinate salts with a variety of aryl, heteroaryl, and vinyl halides to form sulfones. rsc.orgnih.gov
The general mechanistic pathway proceeds as follows:
A photocatalyst (e.g., an iridium complex) absorbs visible light and enters an excited state.
The excited photocatalyst oxidizes the sulfinate salt (RSO₂Na) via a single-electron transfer (SET), generating a sulfonyl radical (RSO₂•) and the reduced form of the photocatalyst.
Concurrently, a Ni(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II) intermediate.
The sulfonyl radical is trapped by the Ni(II) complex, which, after a series of steps potentially involving a Ni(III) species, undergoes reductive elimination to form the final aryl sulfone product (Ar-SO₂-R) and regenerate the Ni(0) catalyst. nih.gov
This methodology is notable for its mild, room-temperature, and base-free reaction conditions, which allows for excellent functional group tolerance. nih.govrsc.org It has proven effective for coupling with not only aryl bromides and iodides but also the less reactive aryl chlorides. nih.gov The versatility of this approach makes it highly valuable for the synthesis of complex molecules and medicinally relevant sulfones. rsc.orgrsc.org
Chemo-, Regio- and Stereoselectivity in Reactions of (4-Fluorophenyl)methanesulfinate
The outcomes of reactions involving sulfinates are often governed by principles of chemo-, regio-, and stereoselectivity, which determine the reaction site, the orientation of addition, and the three-dimensional structure of the product, respectively.
Chemoselectivity: In reactions involving multifunctional molecules, sulfinates can react selectively at one site over another. For instance, copper-catalyzed oxidative coupling of amines with sodium sulfinates can proceed chemoselectively to form sulfonamides, even in the presence of other potentially reactive functional groups. rsc.org
Regioselectivity: The position at which a sulfinate-derived group adds to a substrate is critical. In the radical addition of sulfonyl radicals to pyridinium (B92312) salts, excellent C4-selectivity is often observed, meaning the radical adds preferentially to the 4-position of the pyridine (B92270) ring. nih.gov The regioselectivity of such radical additions is typically determined by the stability of the resulting radical intermediate. nih.gov Another example is the highly regioselective N²-sulfonylation of NH-1,2,3-triazoles with sodium sulfinates mediated by molecular iodine. rsc.org Similarly, the C-H sulfenylation of electron-rich indoles with sodium sulfinate salts occurs with high regioselectivity at the C3 position. bohrium.comwhiterose.ac.uk
Stereoselectivity: Sulfinates are crucial in stereoselective synthesis, where they can be used to generate products with a specific chirality. acs.orgnih.gov Enantioenriched sulfinate esters can be synthesized from prochiral sulfinates using cation catalysis, achieving high enantiomeric excess (70–99% ee). thieme-connect.com These chiral sulfinates are valuable intermediates that can be converted into other enantioenriched sulfur compounds like sulfoxides and sulfonamides. nih.govthieme-connect.com
Furthermore, fluorinated sulfinates have been employed in stereocontrolled reactions. A notable example is the visible-light-driven enantioselective gem-difluoroalkylation of α,β-unsaturated aldehydes. researchgate.net In this process, an EDA complex forms between the sulfinate and a transient chiral iminium ion, leading to the formation of a new C-C bond with high enantiocontrol. nih.govresearchgate.net Similarly, the direct substitution of enantioenriched allylic alcohols with sodium sulfinates can proceed stereospecifically, yielding the corresponding allyl sulfone with retention of configuration. rsc.org The conversion of α-chiral sulfinates to α-C-chiral primary sulfonamides also proceeds with retention of stereochemical purity. acs.org
Table 2: Examples of Selectivity in Sulfinate Reactions
| Selectivity Type | Reaction Example | Substrate(s) | Result / Observation |
|---|---|---|---|
| Regioselectivity | Radical Addition nih.gov | Sulfinate, Pyridinium Salt | Preferential addition at the C4 position of the pyridine ring. nih.gov |
| Regioselectivity | C-H Sulfenylation whiterose.ac.uk | Sodium Sulfinate, Indole (B1671886) | Selective reaction at the C3 position of the indole ring. whiterose.ac.uk |
| Stereoselectivity | Asymmetric Condensation thieme-connect.com | Prochiral Sulfinate, Alcohol | Formation of enantioenriched sulfinate esters (up to 99% ee). thieme-connect.com |
| Stereoselectivity | Photo-enantiocontrolled Alkylation researchgate.net | gem-Difluorinated Sulfinate, Enals | Light-driven insertion of difluoro derivatives with high enantiocontrol. researchgate.net |
| Stereospecificity | Nucleophilic Substitution rsc.org | Sodium Sulfinate, Enantioenriched Allylic Alcohol | Substitution occurs with retention of configuration. rsc.org |
In Depth Mechanistic Investigations of 4 Fluorophenyl Methanesulfinate Reactivity
Kinetic Analysis of Reaction Pathways
Kinetic analysis is fundamental to understanding the sequence of events that transform reactants into products. By studying the rate of a reaction under various conditions, chemists can deduce the underlying mechanism, including the number of steps involved and the composition of the transition state at the rate-limiting step.
Elucidation of Elementary Steps and Rate-Determining Factors
For reactions involving sulfinates like sodium (4-fluorophenyl)methanesulfinate, the initial step is often the generation of a sulfonyl radical. The rate of this initiation step can be influenced by several factors:
Method of Initiation: Sulfonyl radicals can be generated from sulfinates through various methods, including oxidation via single electron transfer (SET) or reaction with an activating agent. nih.govrsc.org The nature of the oxidant or activator can significantly impact the rate of radical formation.
Solvent: The polarity and coordinating ability of the solvent can affect the stability of both the starting sulfinate salt and the charged intermediates or transition states, thereby influencing reaction rates.
Substituent Effects: The electronic properties of substituents on the aromatic ring play a crucial role. For sodium arylsulfinates, electron-donating groups generally perform better in radical-generating reactions than those with electron-withdrawing groups, which can be attributed to their lower oxidation potentials. rsc.orgnih.gov
Identifying the RDS involves comparing the experimentally determined rate law with the predicted rate laws for different possible mechanisms. wikipedia.org For instance, if a reaction's rate depends on the concentration of the sulfinate and an oxidant, it suggests that both are involved in the rate-determining step.
Role of Reactive Intermediates
Reactive intermediates are short-lived, high-energy species that are formed in one step of a reaction mechanism and consumed in a subsequent step. khanacademy.org In the context of this compound, the most critical reactive intermediates are sulfur-centered radicals.
Characterization of Radical Species
The key reactive intermediate generated from this compound is the (4-fluorophenyl)methanesulfonyl radical. Sodium sulfinates are widely recognized as powerful precursors for sulfonyl radicals. nih.govrsc.org The formation of these radicals can be achieved under oxidative conditions, often involving a single electron transfer process. rsc.org
Experimental evidence for the formation of sulfonyl radicals can be obtained through techniques such as:
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used to detect and characterize species with unpaired electrons, such as radicals. EPR experiments, often involving the use of a spin-trapping agent like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), can confirm the presence of sulfonyl radicals. nih.gov
Radical Clock Experiments: These experiments use molecules that undergo predictable rearrangements at known rates to probe the existence and lifetime of radical intermediates.
Trapping Experiments: The addition of a radical scavenger, such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), to the reaction mixture can intercept the radical intermediate, leading to the formation of a stable adduct and suppression of the main reaction pathway, thereby providing indirect evidence for the radical's existence. nih.gov
The (4-fluorophenyl)methanesulfonyl radical, once formed, can participate in a variety of synthetic transformations, most notably addition to π-bonds of alkenes and alkynes. nih.gov
Investigation of Electron Transfer Mechanisms (e.g., Single Electron Transfer)
Single Electron Transfer (SET) is a fundamental process where one electron is transferred from a donor molecule to an acceptor molecule. numberanalytics.comnumberanalytics.com This process is crucial in initiating many radical reactions involving sodium sulfinates. rsc.orglibretexts.org
In a typical SET mechanism involving a sodium sulfinate, the sulfinate anion acts as the electron donor. An appropriate oxidant (chemical or electrochemical) accepts an electron from the sulfinate, generating a sulfonyl radical and the reduced form of the oxidant. rsc.org
The feasibility of a SET process is governed by the redox potentials of the donor and acceptor species. numberanalytics.com As mentioned, aryl sulfinates with electron-donating groups are more easily oxidized and thus more readily participate in SET processes. rsc.orgnih.gov Conversely, electron-deficient aryl sulfinates can be more challenging to oxidize. nih.gov The mechanism involves the transfer of a single electron to form a radical ion pair, which then proceeds to react further. numberanalytics.comnumberanalytics.com
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. mdpi.com It provides detailed insights into the energetics and structures of reactants, intermediates, transition states, and products along a reaction pathway. researchgate.net
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
DFT calculations are used to model the electronic structure of molecules and compute their energies. researchgate.net For a proposed reaction mechanism, DFT can be used to calculate the Gibbs free energy (ΔG) profile.
Key parameters obtained from DFT studies include:
Activation Energy (ΔG‡): This is the energy difference between the reactants and the transition state. The step with the highest activation energy corresponds to the rate-determining step of the reaction. nih.gov
Reaction Energy (ΔG°): This is the energy difference between the reactants and the products, indicating whether a reaction step is exergonic (spontaneous) or endergonic (non-spontaneous). nih.gov
Transition State (TS) Geometry: DFT can optimize the structure of the transition state, providing a snapshot of the bond-breaking and bond-forming processes occurring at the peak of the energy barrier.
For example, in a reaction involving the addition of a sulfonyl radical (generated from a sulfinate) to an alkyne, DFT calculations can compare the activation barriers for different possible pathways, thus predicting the reaction's feasibility and regioselectivity. nih.gov These theoretical calculations, when correlated with experimental kinetic data, provide a powerful and comprehensive understanding of the reaction mechanism.
Below is an example of a data table that could be generated from DFT calculations for a hypothetical reaction involving a sulfonyl radical.
| Reaction Step | Species | Relative Free Energy (ΔG) | Activation Energy (ΔG‡) |
|---|---|---|---|
| Reactants | Sulfonyl Radical + Alkyne | 0.0 | 7.6 |
| Transition State 1 | [TS1] | 7.6 | |
| Intermediate | Vinyl Radical Intermediate | -5.2 | N/A |
| Products | Final Adduct | -25.0 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com These frontier orbitals are the primary participants in chemical reactions; the HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy levels and spatial distribution of these orbitals in a molecule like (4-fluorophenyl)methanesulfinate are crucial for determining its reaction pathways.
In the context of (4-fluorophenyl)methanesulfinate, FMO analysis can provide insights into its dual reactivity. The sulfinate anion possesses a high-energy HOMO, primarily localized on the sulfur and oxygen atoms. This characteristic makes it a potent nucleophile, capable of donating electrons to a suitable electrophile. Conversely, the LUMO's energy and location would dictate its ability to accept electrons, for instance, in reactions involving single-electron transfer (SET).
The reactivity of sulfinates can often be diverted between one-electron (radical) and two-electron (polar) pathways. researchgate.netnih.govrsc.org FMO analysis helps predict which pathway might be favored under specific conditions. For a reaction to proceed, the energy gap between the HOMO of the sulfinate and the LUMO of its reaction partner must be sufficiently small to allow for effective orbital overlap and electron transfer. Computational chemistry is employed to model these orbitals and predict reaction outcomes. By calculating the energies of the HOMO and LUMO, global reactivity descriptors can be derived, offering a quantitative prediction of the molecule's chemical behavior.
| Parameter | Description | Predicted Role in (4-Fluorophenyl)methanesulfinate Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Higher energy indicates stronger nucleophilicity and greater ease of oxidation. | A high HOMO energy would confirm the compound's capacity to act as a nucleophile or participate in single-electron transfer (SET) to an acceptor, forming a sulfonyl radical. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates stronger electrophilicity and greater ease of reduction. | A high LUMO energy would suggest the compound is a poor electron acceptor, making reactions where it acts as an electrophile less likely unless activated. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. | A relatively small gap could indicate kinetic lability and the potential for diverse reactivity under various conditions. |
This table presents a theoretical application of FMO principles to the subject compound based on the general behavior of sulfinates.
Experimental Elucidation of Mechanisms
While computational methods like FMO analysis offer predictive insights, experimental studies are indispensable for the definitive elucidation of reaction mechanisms. Techniques such as isotopic labeling and trapping experiments provide direct evidence of reaction pathways, bond formations, and the existence of transient reactive intermediates. These methods have been widely applied to understand the complex chemistry of organosulfur compounds, including sulfinates.
Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction. researchgate.net By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), the fate of the labeled portion of the molecule can be monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net This method provides unambiguous evidence for bond-forming and bond-breaking steps, making it a cornerstone of mechanistic investigation. researchgate.net
For a reaction involving this compound, several labeling strategies could be envisioned to clarify the mechanism:
¹³C Labeling: The methylene (B1212753) carbon (-CH₂-) adjacent to the sulfur atom could be replaced with ¹³C. Following the reaction, the location of the ¹³C label in the product would confirm whether the C-S bond remained intact or underwent cleavage.
³⁴S Labeling: Using a heavier sulfur isotope would allow for direct tracking of the sulfonyl moiety. This would be particularly useful in distinguishing between pathways where the sulfinate acts as a sulfonylating agent versus those where it might decompose and release sulfur dioxide.
¹⁸O Labeling: Replacing the oxygen atoms of the sulfinate group with ¹⁸O could help determine the mechanism of oxygen transfer in oxidation reactions or clarify the role of the oxygen atoms in nucleophilic attacks.
These labeling studies are critical for distinguishing between proposed mechanistic pathways that might otherwise be indistinguishable.
Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated or observed directly. Trapping experiments are designed to capture these transient species by introducing a "trapping agent" into the reaction mixture. nih.gov This agent reacts specifically with the intermediate to form a stable, characterizable adduct, thereby providing indirect but compelling evidence for the intermediate's existence. nih.gov
In the chemistry of sulfinates, radical intermediates are often proposed. researchgate.netresearchgate.net this compound can potentially undergo single-electron oxidation to form a (4-fluorophenyl)methanesulfonyl radical. To verify the presence of such a radical, specific trapping agents are employed.
A common strategy involves the use of radical scavengers. nih.gov For instance, the addition of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) to a reaction is a standard test for the involvement of radical intermediates. researchgate.net If the reaction is inhibited or slowed by the presence of TEMPO, and a TEMPO-adduct of the proposed intermediate is detected, it strongly supports a radical-based mechanism. Other trapping agents can be used to capture different types of intermediates, such as sulfenic acids in the case of sulfur-containing compounds. nih.gov
| Trapping Agent | Target Intermediate | Outcome |
| 2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO) | Carbon- or sulfur-centered radicals | Formation of a stable TEMPO-adduct; reaction rate is often inhibited. |
| Diphenylethylene | Radical species | Forms a stable adduct after reacting with the radical intermediate. |
| Dimedone | Sulfenic Acids (R-SOH) | Forms a stable, easily detectable thioether adduct. |
| N-tert-Butyl-α-phenylnitrone (PBN) | Radical species | Forms a stable nitroxide adduct that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. |
This table lists common trapping agents and their applications in identifying reactive intermediates relevant to sulfinate chemistry.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Sodium (4-fluorophenyl)methanesulfinate, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for its complete structural elucidation.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their connectivity within a molecule. The spectrum of this compound is expected to show two main sets of signals corresponding to the aromatic protons of the 4-fluorophenyl ring and the aliphatic methylene (B1212753) protons.
The para-substituted aromatic ring results in a symmetrical pattern for the four aromatic protons. These protons are chemically non-equivalent and are expected to appear as a second-order multiplet system, often approximating two doublets. Their chemical shift would be in the downfield region, typical for aromatic protons. The methylene (CH₂) protons, being adjacent to the electron-withdrawing sulfinate group, are expected to produce a singlet in the aliphatic region. The integration of these signals would confirm a 4:2 proton ratio, consistent with the molecular structure. All chemical shifts are reported relative to a standard reference, such as the trimethylsilane (B1584522) (TMS) signal at 0.0 ppm. ubc.ca
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.0 – 7.2 | Doublet of doublets (or multiplet) | 2H | H-3, H-5 (Aromatic, ortho to CH₂) |
| 7.3 – 7.5 | Doublet of doublets (or multiplet) | 2H | H-2, H-6 (Aromatic, ortho to F) |
| ~4.0 | Singlet | 2H | -CH₂- |
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for the determination of the number of distinct carbon environments.
For this compound, five distinct signals are anticipated: four from the aromatic ring and one from the methylene group. Due to the symmetry of the para-substituted ring, the six aromatic carbons produce four signals. The carbon atom bonded to fluorine (C-F) will exhibit a large chemical shift and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The other aromatic carbons will also show smaller, long-range couplings to fluorine. The chemical shifts are influenced by the electronegativity of the attached atoms; for instance, the carbon attached to the highly electronegative fluorine atom will be significantly shifted downfield. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Expected ¹³C-¹⁹F Coupling |
| 160 – 165 | C-4 (ipso-C attached to F) | Large ¹JCF coupling |
| 130 – 135 | C-2, C-6 (Aromatic CH) | Small ²JCF coupling |
| 125 – 130 | C-1 (ipso-C attached to CH₂) | Small ³JCF coupling |
| 115 – 120 | C-3, C-5 (Aromatic CH) | Small ³JCF coupling |
| 60 – 65 | -CH₂- | Small ⁴JCF coupling |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal nucleus for NMR studies. wikipedia.org The technique is characterized by a wide range of chemical shifts, which makes it very sensitive to subtle changes in the fluorine's electronic environment. wikipedia.orgalfa-chemistry.com
In the case of this compound, a single fluorine environment is present. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift for a fluorine atom attached to an aromatic ring typically falls within a well-defined range. ucsb.edu This signal would likely be split into a multiplet (approximating a triplet) due to coupling with the two chemically equivalent ortho-protons (H-3 and H-5). Furthermore, ¹⁹F NMR can be utilized as a quantitative tool for determining the purity and concentration of fluorinated compounds in various samples. nih.govdiva-portal.org
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling |
| -110 to -120 (vs. CFCl₃) | Triplet (or multiplet) | ³JHF coupling with ortho-protons |
Two-dimensional (2D) NMR experiments are crucial for establishing the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their connectivity within the phenyl ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link the proton signal at ~4.0 ppm to the methylene carbon signal and the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is vital for connecting different molecular fragments. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include a cross-peak between the methylene protons (-CH₂-) and the ipso-carbon of the aromatic ring (C-1), as well as correlations from the aromatic protons to neighboring carbons.
Since this compound is an ionic salt and exists as a solid, solid-state NMR (ssNMR) is a valuable tool for its characterization. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. st-andrews.ac.uk
This technique is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR can distinguish between them as the distinct crystal packing environments lead to different NMR chemical shifts. nih.gov Techniques such as ¹³C and ¹⁹F Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid powder, providing insights into the crystalline structure and identifying the presence of different polymorphic or amorphous forms. nih.govmcmaster.ca
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would display characteristic absorption bands corresponding to its specific structural features. The most prominent bands would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfinate group. Other key vibrations include the C-F stretch, C-S stretch, aromatic C=C stretching, and C-H stretching from both the aromatic ring and the methylene group. The positions of these bands are indicative of the specific functional groups and their chemical environment. nih.gov
Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode |
| 3100 – 3000 | Aromatic C-H Stretch |
| 3000 – 2850 | Aliphatic C-H Stretch |
| 1600 – 1450 | Aromatic C=C Stretch |
| 1250 – 1150 | C-F Stretch |
| 1100 – 950 | S=O Stretch (Sulfinate) |
| 750 – 650 | C-S Stretch |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Structural Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique vibrational spectrum is generated, which serves as a molecular fingerprint. For this compound, FTIR analysis would be crucial for confirming the presence of key structural features.
The analysis would focus on identifying the characteristic stretching and bending vibrations of the sulfinate group (SO2), the carbon-sulfur bond (C-S), the carbon-fluorine bond (C-F), and the aromatic ring. The sulfinate group is expected to exhibit strong asymmetric and symmetric stretching bands, typically in the region of 1050-1250 cm⁻¹. The C-S stretching vibration is generally weaker and appears at lower wavenumbers. The C-F bond, due to its high polarity, gives rise to a strong absorption band, the position of which can be influenced by its position on the aromatic ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, would be observed at lower frequencies. spectroscopyonline.com
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfinate (SO₂) | Asymmetric Stretch | ~1250 - 1100 | Strong |
| Sulfinate (SO₂) | Symmetric Stretch | ~1100 - 1000 | Strong |
| Aromatic C-F | Stretch | ~1250 - 1100 | Strong |
| Aromatic C=C | Stretch | ~1600 - 1450 | Medium to Weak |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bend | ~850 - 800 | Strong |
| C-S | Stretch | ~800 - 600 | Weak to Medium |
Raman Spectroscopy for Vibrational Fingerprinting and Lattice Mode Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. physicsopenlab.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the carbon skeleton and the sulfinate group of this compound.
Key vibrational modes expected in the Raman spectrum would include the symmetric stretch of the sulfinate group, which typically gives a strong signal. The aromatic ring vibrations, including the ring breathing mode, would also be prominent. The C-S bond, although weakly absorbing in the IR, often produces a more distinct signal in the Raman spectrum. For solid-state samples, Raman spectroscopy can also provide information about the crystal lattice through the observation of low-frequency lattice modes. physicsopenlab.org This can be useful for studying polymorphism and phase transitions. The combination of FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule. mdpi.com
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Sulfinate (SO₂) | Symmetric Stretch | ~1100 - 1000 | Strong |
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
| Aromatic C=C | Stretch | ~1600 | Medium |
| C-S | Stretch | ~800 - 600 | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Impurity Profiling
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing complex mixtures and identifying trace-level impurities. sigmaaldrich.com In the context of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. nih.gov
The choice of chromatographic conditions, such as the stationary phase, mobile phase composition, and gradient, would be optimized to achieve good separation. nih.gov The mass spectrometer, often equipped with an electrospray ionization (ESI) source, would then detect the separated components. For this compound, which is a salt, ESI in negative ion mode would be expected to show a prominent ion corresponding to the (4-fluorophenyl)methanesulfinate anion. The high sensitivity of LC-MS allows for the detection and quantification of impurities at very low levels, which is critical for quality control in research and pharmaceutical applications. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. tudelft.nl This is a powerful tool for confirming the identity of a newly synthesized compound or an unknown impurity. For the (4-fluorophenyl)methanesulfinate anion, HRMS would be used to measure its mass with a high degree of precision (typically to within 5 parts per million). waters.com
This exact mass measurement allows for the unambiguous determination of the molecular formula. For example, by comparing the experimentally measured mass to the calculated masses of possible elemental compositions, the correct formula can be confidently assigned. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. waters.comnih.gov
Advanced MS Techniques (e.g., Ion Mobility Spectrometry-Mass Spectrometry for Isomer Differentiation)
Advanced mass spectrometry techniques, such as ion mobility spectrometry-mass spectrometry (IMS-MS), can provide an additional dimension of separation based on the size, shape, and charge of an ion. This can be particularly useful for differentiating between isomeric compounds that may not be separable by chromatography alone. While less common for routine analysis of a compound like this compound, IMS-MS could be employed in research settings to investigate the gas-phase conformation of the (4-fluorophenyl)methanesulfinate anion or to separate it from any isomeric impurities that might be present.
X-ray Diffraction Techniques
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. The resulting diffraction pattern is characteristic of the crystalline phase and can be used for phase identification, to assess sample purity, and to study polymorphism. Different crystalline forms (polymorphs) of the same compound can have different physical properties, making PXRD an important tool in materials science and pharmaceutical development.
Single-Crystal X-ray Diffraction for Absolute Structure Determination and Bond Parameters
No publicly available single-crystal X-ray diffraction data for this compound could be located. This technique would be essential for unequivocally determining its three-dimensional molecular structure, including precise bond lengths, bond angles, and torsional angles involving the sodium, sulfur, oxygen, fluorine, and carbon atoms. Such data would also elucidate the coordination environment of the sodium cation and the packing of the ions in the crystal lattice.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorphism
Specific powder X-ray diffraction patterns for this compound are not available in the reviewed literature. PXRD is a critical tool for analyzing the crystalline phases of a solid material. It can be used to identify the compound, assess its purity, and investigate the existence of different crystalline forms, or polymorphs, which can have distinct physical properties.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Resolution
While HPLC is a standard method for the analysis of related compounds like methanesulfonates, nih.govresearchgate.netgoogle.com a validated HPLC method specifically for the purity assessment of this compound has not been reported in the available literature. The development of such a method would involve the optimization of stationary phase, mobile phase composition, and detector settings to achieve adequate separation from potential impurities.
Ion-Exchange Chromatography (IC) for Separation of Ionic Sulfur Species
Ion-exchange chromatography is a powerful technique for separating ionic compounds, including sulfinates and other sulfur species. nih.govlibretexts.orgacs.org However, no specific application of IC for the analysis of this compound has been described. A tailored IC method would likely involve an anion-exchange column to separate the (4-fluorophenyl)methanesulfinate anion from other charged species.
Applications in Advanced Organic Synthesis and Organofluorine Chemistry
Role as a Precursor in Organofluorine Compound Synthesis
The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netrsc.org Fluorinated sulfinates, including derivatives of sodium (4-fluorophenyl)methanesulfinate, are key players in this arena, providing effective pathways for the synthesis of valuable organofluorine compounds. rsc.orgacs.org These reagents are instrumental in fluoroalkylation, fluoroolefination, and stereoselective fluorination reactions, leveraging the unique reactivity imparted by the sulfinate group. acs.orgresearchgate.netrsc.org
Fluoroalkylation, the introduction of a fluoroalkyl group into a molecule, is a cornerstone of organofluorine chemistry. researchgate.net Sulfinate derivatives are excellent precursors for fluoroalkyl radicals, which can then be used to functionalize a wide variety of organic substrates. nih.govdntb.gov.ua The general process involves the generation of a fluoroalkyl radical from a sulfinate salt, often through oxidation or photoredox catalysis, followed by the loss of sulfur dioxide (SO₂). nih.gov
This approach is particularly effective for the late-stage functionalization of heteroaromatic compounds, a critical strategy in drug discovery. nih.govnih.gov Reagents analogous to this compound, such as other Baran Diversinates, are designed to functionalize nitrogen-containing heterocycles under simple reaction conditions. researchgate.netnih.gov The reaction typically proceeds via a Minisci-type mechanism, where the generated radical attacks the protonated heterocycle.
Detailed research has shown that these fluoroalkylation reactions are compatible with a broad range of functional groups and can be applied to complex molecular scaffolds. nih.gov The generation of fluoroalkyl radicals from sulfinates provides a powerful alternative to other methods that may require harsher conditions or less accessible starting materials. rsc.org
| Reaction Type | Substrate Example | Sulfinate Derivative | Key Conditions | Product Type | Ref. |
| Radical Fluoroalkylation | Pyridine (B92270) | Zinc monofluoromethylsulfinate | t-BuOOH, TFA, H₂O/DCM | Monofluoromethylated pyridine | rsc.org |
| C-H Functionalization | Lepidine | Sodium trifluoromethylsulfinate | (NH₄)₂S₂O₈, H₂O/DCM | Trifluoromethylated lepidine | nih.gov |
| Photo-alkylation | trans-Cinnamaldehyde | Sodium difluoromethanesulfinate | Organocatalyst (OC I), TFA, HFIP, light | β-difluoroalkylated aldehyde | nih.gov |
Fluoroolefination, the synthesis of fluorine-containing alkenes, provides access to important structural motifs found in pharmaceuticals and materials. acs.org Fluorinated sulfinate intermediates play a crucial role in certain strategies to access these fluoroalkenes. While direct conversion of sulfinates to olefins is less common, they are key in multi-step sequences. For example, sulfinates can be used to generate fluorinated sulfones, which are versatile precursors for fluoroolefination reactions such as the Julia-Kocienski olefination. In this reaction, a fluorinated sulfone is reacted with an aldehyde or ketone to produce a fluoroalkene. The reactivity and stability of the intermediate fluorinated sulfones, derived from sulfinates, are critical for the success and stereochemical outcome of the olefination. acs.orgrsc.org
The synthesis of chiral organofluorine compounds is of paramount importance, as the stereochemistry of a molecule dictates its interaction with biological systems. Fluorinated sulfinates have been successfully employed in stereoselective reactions to introduce fluorinated groups with high levels of enantiocontrol. researchgate.net
A notable example is the photo-enantiocontrolled β-functionalization of enals (α,β-unsaturated aldehydes). researchgate.netnih.gov In this process, a chiral organocatalyst activates the enal by forming a transient iminium ion. This intermediate then forms an electron donor-acceptor (EDA) complex with a fluorinated sulfinate. Upon visible light irradiation, a single-electron transfer occurs, leading to the generation of a fluoroalkyl radical after the extrusion of sulfur dioxide. This radical then adds to the enal in a stereocontrolled manner, dictated by the chiral catalyst, to afford β-fluoroalkylated aldehydes with high enantioselectivity. researchgate.netnih.gov This methodology highlights the dual role of the sulfinate as both a radical precursor and a component of the photoactive EDA complex. researchgate.net
Furthermore, chiral sulfinate esters, which can be prepared through asymmetric condensation, serve as versatile intermediates for creating a diverse range of chiral sulfur-containing pharmacophores, including those with fluorinated substituents. nih.gov
| Reaction | Substrate | Fluorinated Reagent | Catalyst/Auxiliary | Product | Stereoselectivity | Ref. |
| Photo-Enantiocontrolled Alkylation | trans-Cinnamaldehyde | Sodium difluoromethanesulfinate | Chiral amine organocatalyst | β-(Difluoromethyl)hydrocinnamaldehyde | 90% ee | researchgate.netnih.gov |
| Asymmetric Condensation | Cholesterol | Celecoxib sulfinate | Pentanidium organocatalyst | Chiral celecoxib–cholesterol sulfinate ester | 95:5 dr | |
| Nucleophilic Monofluoroalkylation | N-tert-butylsulfinyl ketimine | Phenyl monofluoromethyl sulfoximine | - | β-fluorinated amine | High diastereoselectivity | rsc.org |
Synthesis of Complex Molecular Architectures
The ability to construct complex molecular frameworks efficiently is a central goal of organic synthesis. Sulfinate derivatives, including this compound, provide powerful tools for achieving this goal. nih.govacs.org They facilitate reactions that build cyclic and heterocyclic systems and enable the modification of already complex molecules in the final steps of a synthetic sequence, a strategy known as late-stage functionalization. nih.gov
Heteroannulation refers to the formation of a heterocyclic ring onto an existing molecular scaffold. Sulfinate salts are effective precursors for sulfonyl radicals, which can trigger cascade cyclization reactions to build complex heterocyclic structures.
In one such strategy, a sulfonyl radical is generated from a sodium sulfinate in the presence of an oxidant. This radical can add to an unsaturated system, like a 1,6-enyne, initiating a cyclization cascade. For instance, the silver-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates provides a direct route to sulfonylated benzofurans. researchgate.net Similarly, sulfonyl radicals generated from sulfonyl hydrazides or sulfinates can induce the cyclization of 1,7-enynes to produce densely functionalized 3,4-dihydroquinolin-2(1H)-ones. These reactions rapidly build molecular complexity by forming multiple new bonds (C–S, C–C, and C-halogen) in a single operation.
| Reaction Type | Starting Materials | Sulfinate Source | Catalyst/Mediator | Heterocyclic Product | Ref. |
| Oxidative Cyclization | 1,6-Enyne | Sodium p-toluenesulfinate | AgNO₃, K₂S₂O₈ | Sulfonylated Benzofuran | researchgate.net |
| Cascade Halosulfonylation | 1,7-Enyne | Arylsulfonyl hydrazide | NIS (N-Iodosuccinimide) | Iodinated 3,4-dihydroquinolin-2(1H)-one | |
| Radical Cyclization | 3-Aza-1,5-enyne | Toluenesulfonyl chloride | Cu(OAc)₂ | Sulfonylated 1,2-dihydropyridine |
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex, drug-like molecules at a late point in their synthesis, thereby avoiding the need for de novo synthesis of each new analog. nih.gov Alkyl sulfinates, known as "Diversinates," are specifically designed for this purpose, enabling the C-H functionalization of nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov
This compound fits within this class of reagents. The process involves the generation of a (4-fluorophenyl)methyl radical via single electron oxidation and subsequent loss of SO₂. This nucleophilic radical then adds to an electron-deficient (hetero)aromatic ring, typically activated by protonation or an N-oxide, in a Minisci-type reaction. nih.gov This methodology is highly valued for its operational simplicity—often running in the presence of air and water—and its tolerance for a wide array of functional groups present in the complex substrate. This allows for the rapid generation of diverse libraries of compounds from a common advanced intermediate, accelerating the drug discovery process. nih.gov
Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency
This compound and its analogs are emerging as valuable reagents in transformations that can be classified as multicomponent systems, significantly enhancing synthetic efficiency. While not always participating in traditional multicomponent reactions (MCRs) that construct complex molecular scaffolds from three or more distinct starting materials in a single pot, their utility shines in radical-mediated functionalization processes. These reactions, involving the substrate, the sulfinate salt, and an oxidizing agent, provide a rapid and direct method for creating molecular complexity, thereby aligning with the efficiency goals of MCRs. rsc.orgresearchgate.net
The primary role of arylmethanesulfinates in this context is as a precursor to alkyl- or aryl-centered radicals. researchgate.net This approach is particularly powerful for the late-stage functionalization (LSF) of complex molecules, such as nitrogen-containing heterocycles prevalent in pharmaceuticals. nih.govsigmaaldrich.com LSF allows for the direct modification of a molecule at a late step in its synthesis, avoiding the need for lengthy de novo synthetic routes to introduce specific functional groups. researchgate.netrsc.org
The process typically involves the reaction of a heteroaromatic substrate with a sodium arylmethanesulfinate in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP). The oxidant initiates the formation of an aryl radical from the sulfinate salt, which then adds to the electron-deficient heterocycle. This methodology provides a significant increase in synthetic efficiency by directly forging C-C bonds on complex scaffolds without the need for pre-functionalization (e.g., halogenation) that is required for traditional cross-coupling reactions. sigmaaldrich.com
A notable example of this approach involves the use of Baran Diversinates™, a class of sulfinate reagents developed for late-stage functionalization. nih.govsigmaaldrich.com While specific data on this compound in published multicomponent reactions is limited, the reactivity of analogous compounds like Sodium (4-chlorophenyl)methanesulfinate provides a clear precedent for its potential application in similar multicomponent functionalization reactions.
| Reaction Type | Components | Role of Sulfinate | Key Advantage |
|---|---|---|---|
| Radical-Mediated C-H Functionalization | Heteroaromatic Substrate, Sulfinate Salt, Oxidant | Radical Precursor | Avoids pre-functionalization, enabling late-stage modification |
Development of New Synthetic Reagents and Methodologies
This compound is part of a modern class of reagents developed to address long-standing challenges in organic synthesis, particularly in the area of C-H functionalization. The development of arylmethanesulfinates as shelf-stable, easy-to-handle radical precursors has given rise to new synthetic methodologies that bypass the limitations of traditional methods. sigmaaldrich.combaranlab.org
The key innovation lies in their application for the direct introduction of functionalized methyl groups onto aromatic and heteroaromatic systems. sigmaaldrich.com This methodology, often referred to as late-stage functionalization, is highly sought after in medicinal chemistry for the rapid diversification of drug candidates to build structure-activity relationships (SAR). researchgate.netnih.gov
Baran Diversinates™:
A prime example of this new methodology is the development of "Baran Diversinates™," a toolkit of sulfinate reagents designed for operational simplicity and broad applicability. sigmaaldrich.comsigmaaldrich.com These reagents, which include analogs such as Sodium (4-chlorophenyl)methanesulfinate, are advantageous because they:
Do not require pre-functionalized substrates: Unlike traditional cross-coupling reactions that necessitate starting materials bearing halides or boronic acids, this method works directly on C-H bonds. sigmaaldrich.com
Are operationally simple: The reactions are often tolerant of air and moisture, simplifying the experimental setup. sigmaaldrich.combaranlab.org
Provide access to novel chemical space: They enable the introduction of a wide variety of functional groups that can be difficult to install using other methods. baranlab.org
The general methodology involves the generation of a radical from the sulfinate salt, which is then trapped by a suitable substrate. This radical-mediated pathway offers unique reactivity and selectivity compared to traditional ionic or organometallic pathways. researchgate.netbaranlab.org The development of these sulfinate-based reagents represents a significant advance in synthetic methodology, empowering chemists to modify complex molecules with greater efficiency and precision. researchgate.netbaranlab.org
| Methodology | Reagent Class | Key Feature | Primary Application |
|---|---|---|---|
| Direct C-H Functionalization | Sodium Arylmethanesulfinates (e.g., Baran Diversinates™) | Generation of functionalized radicals | Late-stage functionalization of (hetero)aromatics |
Emerging Research Frontiers and Future Directions in 4 Fluorophenyl Methanesulfinate Chemistry
Sustainable and Green Chemistry Approaches in Sulfinate Synthesis and Reactions
The imperative to develop environmentally benign chemical processes has spurred significant research into sustainable methods for sulfinate synthesis and reactions. researchgate.net Green chemistry principles, such as the use of non-hazardous solvents, renewable resources, and energy-efficient processes, are being increasingly integrated into the production and application of organosulfur compounds. researchgate.net
A primary focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. pharmafeatures.com Consequently, there is a growing interest in developing solvent-free reaction conditions or utilizing water as a benign solvent. mdpi.com
| Reaction Condition | Advantages | Challenges |
| Solvent-Free | Reduced waste, lower energy consumption, minimized chemical exposure, often faster reaction times. pharmafeatures.comdergipark.org.tr | Scalability, ensuring homogeneity, managing reaction temperature. pharmafeatures.com |
| Aqueous Media | Non-toxic, non-flammable, cost-effective, abundant. mdpi.com | Poor solubility of many organic reagents, potential for side reactions (e.g., hydrolysis). mdpi.comdergipark.org.tr |
The transition from depletable fossil fuels to renewable feedstocks is a cornerstone of a sustainable chemical industry. youtube.com Biomass, which encompasses any material derived from living organisms, represents a key renewable resource for the synthesis of chemicals. youtube.com The concept of a biorefinery, analogous to a petroleum refinery, aims to process biomass into a spectrum of valuable products, including bioactive compounds. mdpi.com
Recent advancements have focused on using biomass-derived feedstocks for the synthesis of organosulfur compounds. polyu.edu.hkresearchgate.net Electrochemical methods powered by renewable energy are being explored to construct carbon-sulfur (C–S) bonds by coupling the oxidation of biomass with sulfur-containing nucleophiles. polyu.edu.hkresearchgate.net This approach has the potential to produce a wide array of organosulfur compounds in a sustainable manner. polyu.edu.hk For example, the electrochemical conversion of methanol, a simple biomass derivative, has been shown to efficiently produce various organosulfur species with high Faradaic efficiency. polyu.edu.hkresearchgate.net
Expanding Substrate Scope and Functional Group Tolerance in Sulfinate Reactions
The utility of sodium (4-fluorophenyl)methanesulfinate in organic synthesis is directly linked to its reactivity with a broad range of substrates and its tolerance of various functional groups. Ongoing research aims to expand these capabilities, making sulfinate-based reactions more versatile and applicable to the synthesis of complex molecules.
Recent studies have demonstrated that sulfinate salts exhibit excellent functional group tolerance in various coupling reactions. rsc.org For instance, in the synthesis of N-aryl sulfonamides, both the nitroarene and sulfinate salt substrates can possess a wide array of functional groups that are well-tolerated under the reaction conditions. rsc.org Similarly, protocols for the synthesis of thiosulfonates from sodium sulfinates have shown good functional group tolerance, with electron-donating groups on the aryl sulfinate generally leading to better performance. rsc.org
The development of novel catalytic systems is crucial for expanding the substrate scope. For example, palladium-catalyzed desulfinative reactions have been employed for the synthesis of o-aminobenzophenones, where sodium arylsulfinates serve as a stable and easy-to-handle aryl source. researchgate.net Furthermore, divergent reaction pathways for sulfinates have been developed, allowing for the selective synthesis of different products by controlling the reaction conditions. nih.gov This has enabled the rapid assembly of sulfonyl and pyridyl moieties with high functional group tolerance, even in late-stage modifications of complex molecules. nih.govnih.gov
| Reaction Type | Key Features | Tolerated Functional Groups (Examples) |
| N-Aryl Sulfonamide Synthesis | FeCl2-catalyzed coupling of nitroarenes and sodium sulfinates. rsc.org | Methoxy, fluoro, ester, ketone, amide. rsc.org |
| Thiosulfonate Synthesis | BF3·OEt2-mediated radical disproportionate coupling of sodium sulfinates. rsc.org | Electron-donating and electron-withdrawing groups on the aryl ring. rsc.org |
| Sulfonative Pyridylation of Alkenes | Catalyst-free radical pathway for three-component reaction. nih.gov | Halogens, esters, amides, trifluoromethyl groups. nih.govnih.gov |
| C4-Sulfonylation of Pyridines | DBU-promoted selective insertion of a sulfonyl group. nih.gov | Electron-deficient and electron-rich functional groups on the aryl sulfinate. nih.gov |
Asymmetric Catalysis for Enantioselective Sulfinate Transformations
The synthesis of chiral sulfur compounds is of significant interest due to their prevalence in pharmaceuticals and as chiral ligands in asymmetric catalysis. researchgate.net Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of these molecules from prochiral sulfinates.
Recent breakthroughs include the development of organocatalytic methods for the asymmetric condensation of prochiral sulfinates with alcohols. wixsite.comnih.gov Using a pentanidium organocatalyst, a wide range of enantioenriched sulfinate esters have been prepared stereoselectively. wixsite.comnih.gov These chiral sulfinate esters are versatile intermediates that can be transformed into a diverse array of chiral sulfur pharmacophores. nih.gov Another innovative strategy involves the organocatalytic asymmetric deoxygenation of sulfones containing a cyano group, which enables the synthesis of various chiral sulfinyl compounds with high enantioselectivities. researchgate.net
Catalytic asymmetric sulfonylation has also been developed to prepare chiral sulfones. rsc.org This can be achieved through the direct formation of C–S bonds using organosulfur reagents, including sulfinate anions generated from sodium sulfinates. rsc.org
| Catalytic System | Transformation | Key Advantages |
| Pentanidium Organocatalyst | Asymmetric condensation of prochiral sulfinates and alcohols to form chiral sulfinate esters. wixsite.comnih.gov | Broad substrate scope, high stereoselectivity, access to diverse chiral sulfur compounds. wixsite.comnih.gov |
| Organocatalytic Deoxygenation | Asymmetric deoxygenation of cyano-substituted sulfones to produce chiral sulfinyl compounds. researchgate.net | Addresses the challenge of direct conversion of sulfones to chiral sulfinyl compounds. researchgate.net |
| Asymmetric Sulfonylation | Redox transformation of β-sulfinyl esters to generate sulfinate anions for asymmetric sulfonylation. rsc.org | Provides access to axially chiral sulfone-containing styrenes with excellent enantioselectivities. rsc.org |
Bio-inspired and Biocatalytic Transformations Involving Organosulfur Chemistry
Nature provides a rich source of inspiration for the development of novel catalytic systems. Bio-inspired and biocatalytic approaches are emerging as powerful tools in organosulfur chemistry, offering high selectivity and efficiency under mild reaction conditions. researchgate.net Enzymes, as nature's catalysts, are capable of performing complex chemical transformations with remarkable precision. researchgate.net
The application of biocatalysis to organosulfur chemistry has led to the development of methods for preparing chiral sulfoxides through the asymmetric oxidation of prochiral sulfides or the kinetic resolution of racemic sulfoxides using sulfoxide (B87167) reductases. researchgate.net The intrinsic chirality of enzymes allows them to recognize and selectively transform one enantiomer of a chiral substrate, leading to the production of enantioenriched products. researchgate.net
Bio-inspired catalysis, which involves the design of synthetic catalysts that mimic the structure and function of enzymes, is another promising area. wiley.com For example, engineered heme proteins have demonstrated excellent catalytic activity in carbene transfer reactions to form cyclopropanes, which are valuable structures in pharmaceuticals. nih.gov Furthermore, bio-inspired photocatalysis using natural pigments and vitamins is being explored for various synthetic transformations, including the formation of carbon-sulfur bonds. conicet.gov.ar The collaboration between synthetic chemistry and protein engineering is expanding the catalytic repertoire of enzymes to include abiological reactions, thereby overcoming long-standing synthetic challenges. nih.gov
Rational Design of Next-Generation (4-Fluorophenyl)methanesulfinate-Derived Reagents with Enhanced Reactivity and Selectivity
The rational design of new reagents is a key driver of innovation in synthetic chemistry. By understanding the relationship between a molecule's structure and its reactivity, chemists can design next-generation reagents with improved properties. rsc.org In the context of (4-fluorophenyl)methanesulfinate, this involves modifying the structure of the sulfinate to enhance its reactivity, selectivity, or to introduce new functionalities.
One approach to rational design is to create derivatives that can act as precursors for specific reactive intermediates. For example, alkyl sulfinate reagents have been developed as radical precursors for the functionalization of heterocycles. nih.gov However, controlling the reactivity and regioselectivity of these radical transformations can be challenging. nih.gov
Another strategy involves the design of reagents that can participate in novel reaction pathways. By incorporating specific functional groups into the sulfinate structure, it may be possible to direct its reactivity towards a desired outcome. For instance, the design of 4-aryl substituted 1,4-benzoxazines based on a similar pharmacophore from isoflavans has led to the discovery of compounds with potent anticancer activity. mdpi.com This highlights how rational design can be used to develop new molecules with specific biological functions. The iterative process of design, synthesis, and evaluation is crucial for the development of these next-generation reagents. mdpi.com
Q & A
Q. What are the established synthetic routes for Sodium (4-fluorophenyl)methanesulfinate, and what are the critical reaction parameters?
this compound can be synthesized via sulfination reactions using 4-fluorophenyl precursors. A literature-based method involves reacting 4-fluorobenzene derivatives with sulfinating agents under controlled conditions. For example, György Oláh’s method (1954) and R.M. Hann’s protocol (1935) describe the synthesis of aromatic sulfinates through nucleophilic substitution or oxidation-reduction reactions, yielding odorless, high-melting-point solids . Key parameters include temperature control (e.g., ice-bath conditions to stabilize intermediates), stoichiometric ratios of reactants, and purification via recrystallization from solvents like benzene/hexane mixtures .
Q. How is this compound characterized, and what analytical techniques are essential for confirming purity?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : NMR detects fluorine environments, while NMR identifies proton signals from the methylsulfinate and fluorophenyl groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystalline structure determination.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (melting point: 222–226°C) . Purity is validated via high-performance liquid chromatography (HPLC) or ion chromatography, particularly to rule out sulfonate byproducts .
Q. What are the recommended storage and handling protocols for this compound?
Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent oxidation or moisture absorption. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid contact with strong acids/bases to prevent decomposition into toxic sulfur oxides .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?
The sulfinate group acts as a nucleophile in Cu(II)-mediated couplings. For example, in DMSO with cupric acetate and KCO, it reacts with aryl boronic acids to form sulfones. Optimization requires:
Q. What role does this compound play in enzymatic sulfur acquisition pathways?
Methanesulfinate derivatives serve as sulfur sources in bacterial flavin-dependent monooxygenases (e.g., MsuC). Experimental strategies include:
- Transposon mutagenesis : To identify sulfur-utilization genes.
- Growth assays : Culturing mutants on methanesulfinate-containing media to assess metabolic flexibility. Contradictory results (e.g., MsuC mutants still utilizing sulfinates) suggest redundant pathways or alternative enzymatic mechanisms .
Q. What analytical challenges arise when quantifying this compound in complex matrices, and how are they resolved?
Challenges include distinguishing sulfinates from sulfonates in aerosol mass spectrometry (AMS). A method using reference spectra (e.g., sodium methanesulfinate vs. ammonium methanesulfonate) and relative ionization efficiencies (RIE ≈ 2.06) improves specificity. Residual sulfate signals are subtracted computationally, though ambiguities in peak assignments (denoted MSIA*) require validation via complementary techniques like ion chromatography .
Q. How can structural derivatives of this compound be designed for antitumor applications?
Fluorophenyl groups enhance bioavailability and target affinity. A reported strategy synthesizes 1,4-disubstituted triazoles by coupling 4-fluorophenyl precursors with azides via click chemistry. Key steps:
- Suzuki-Miyaura coupling : To introduce fluorophenyl motifs.
- Cytotoxicity assays : Evaluate IC values against cancer cell lines. Yields (46–86%) depend on substituent electronics and steric hindrance .
Q. How should researchers address contradictions in particle-phase sulfinate quantification data?
Discrepancies in AMS data (e.g., misassignment of MSIA*) are mitigated by:
- Multi-method validation : Cross-checking with ion chromatography or Raman spectroscopy.
- Error analysis : Quantifying uncertainties from ionization efficiencies and matrix effects.
- Statistical modeling : Using linear regression (median ) to resolve overlapping spectral signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
